2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H21F2N3O3S. This compound is characterized by the presence of difluoro groups, a pyrrole ring, a morpholine ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Intermediate: The pyrrole ring is synthesized through the reaction of a suitable precursor with an amine.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-morpholinyl)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is unique due to its specific combination of functional groups
Properties
IUPAC Name |
2,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O3S/c1-21-6-2-3-15(21)16(22-7-9-25-10-8-22)12-20-26(23,24)17-5-4-13(18)11-14(17)19/h2-6,11,16,20H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVSKGLIOLZYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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